泊沙康唑杂质 D

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

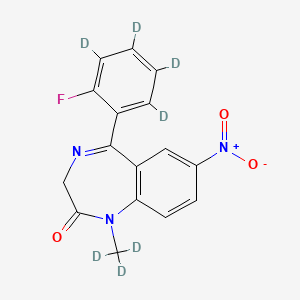

Posaconazole Impurity D is a degradation product of the antifungal agent posaconazole. Posaconazole is a triazole antifungal drug used to treat invasive infections caused by Candida species and Aspergillus species in immunocompromised patients. Impurities like Posaconazole Impurity D can form during the synthesis, storage, or degradation of the drug and are important to study for ensuring the safety and efficacy of the pharmaceutical product.

科学研究应用

Posaconazole Impurity D is studied extensively in scientific research for various applications:

Chemistry: Understanding the degradation pathways of posaconazole helps in improving the stability and formulation of the drug.

Biology: Studying the biological activity of impurities can provide insights into their potential effects on human health.

Medicine: Identifying and quantifying impurities is crucial for ensuring the safety and efficacy of pharmaceutical products.

Industry: The pharmaceutical industry uses this information to develop better manufacturing processes and quality control measures

作用机制

Target of Action

Posaconazole, the parent compound of Posaconazole Impurity D, primarily targets the cytochrome P-450 dependent enzyme, sterol 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a principal sterol in the fungal cell membrane .

Mode of Action

Posaconazole works by interfering with the activity of sterol 14α-demethylase . By binding to the heme cofactor located on the enzyme, it blocks the conversion of lanosterol to ergosterol . This blockage disrupts the synthesis of ergosterol , leading to a decrease in fungal cell membrane formation and stability .

Biochemical Pathways

The primary biochemical pathway affected by Posaconazole is the ergosterol biosynthesis pathway . Ergosterol is essential for maintaining the integrity and fluidity of the fungal cellular membrane. Its depletion leads to an accumulation of 14α-methyl sterols, which alters the membrane structure and function, thereby inhibiting fungal cell growth .

Pharmacokinetics

Posaconazole exhibits high variability in exposure within patients, and also between different patient populations and formulations . The oral suspension formulation of Posaconazole has been associated with erratic absorption profiles, significantly influenced by food and gastrointestinal conditions . Newer formulations, such as the delayed-release tablet and intravenous formulation, have been developed to provide higher and more stable exposure profiles . These formulations require a loading dose on day 1 to achieve high Posaconazole concentrations more quickly .

Result of Action

The inhibition of ergosterol synthesis by Posaconazole leads to a disruption of the fungal cell membrane . This disruption results in the inhibition of fungal cell growth and replication, thereby exerting its antifungal effect . Posaconazole has a broad spectrum of activity against a variety of pathogenic fungi, including Candida spp. resistant to older azoles, Cryptococcus neoformans, Aspergillus spp., and others .

生化分析

Biochemical Properties

Posaconazole Impurity D, like its parent compound Posaconazole, is likely to interact with various enzymes, proteins, and other biomolecules. Posaconazole is known to inhibit the cytochrome P-450 dependent enzyme, sterol 14α-demethylase, in fungi by binding to the heme cofactor located on the enzyme . This interaction disrupts the synthesis of ergosterol, a key component of the fungal cell membrane .

Cellular Effects

Posaconazole Impurity D’s effects on various types of cells and cellular processes are expected to be similar to those of Posaconazole. Posaconazole is effective in preventing invasive fungal infections among immunocompromised patients, particularly those with hematologic malignancies and recipients of allogenic hematopoietic stem cell transplantation . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Posaconazole Impurity D is likely to be similar to that of Posaconazole. Posaconazole exerts its effects at the molecular level by inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane . This inhibition is achieved through binding interactions with the enzyme sterol 14α-demethylase, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of Posaconazole Impurity D in laboratory settings would likely mirror those of Posaconazole. Posaconazole has a median terminal elimination half-life of 15–35 hours . It is also known to have a large volume of distribution, indicating extensive extravascular distribution and penetration into intracellular spaces .

Dosage Effects in Animal Models

Posaconazole shows high variability in exposure within patients, but also between different patient populations and between the three available formulations .

Metabolic Pathways

Posaconazole Impurity D is likely to be involved in similar metabolic pathways as Posaconazole. Posaconazole is not metabolized to a significant extent through the cytochrome P450 (CYP) enzyme system . The limited metabolism of Posaconazole is mediated predominantly through phase 2 biotransformations via uridine diphosphate glucuronosyltransferase enzyme pathways .

Transport and Distribution

The transport and distribution of Posaconazole Impurity D within cells and tissues are expected to be similar to those of Posaconazole. Posaconazole primarily circulates in plasma and then is widely distributed to the tissues and is slowly eliminated .

Subcellular Localization

Given its similarity to Posaconazole, it is likely that it may also be found within the same subcellular compartments .

准备方法

The preparation of Posaconazole Impurity D involves specific synthetic routes and reaction conditions. One method involves the degradation of posaconazole under stress conditions such as photolysis and oxidation. For instance, photolytic decomposition of posaconazole follows first-order kinetics, and the degradation products are identified using techniques like ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry . Industrial production methods for posaconazole impurities typically involve controlled degradation processes to isolate and identify the impurities for further study.

化学反应分析

Posaconazole Impurity D undergoes various chemical reactions, including:

Oxidation: Posaconazole can be oxidized to form degradation products. Common reagents for oxidation include hydrogen peroxide and other oxidizing agents.

Photolysis: Exposure to light can cause the decomposition of posaconazole, leading to the formation of impurities. This reaction is typically carried out under controlled light exposure conditions.

Hydrolysis: Posaconazole can undergo hydrolysis in the presence of water, especially under acidic or basic conditions.

The major products formed from these reactions include derivatives with modifications in the piperazine central ring and in the triazole and triazolone side chains .

相似化合物的比较

Posaconazole Impurity D can be compared with other similar compounds, such as:

Itraconazole: Another triazole antifungal agent with a similar mechanism of action but different chemical structure.

Fluconazole: A triazole antifungal with a simpler structure and narrower spectrum of activity compared to posaconazole.

Voriconazole: A triazole antifungal with a broader spectrum of activity but different pharmacokinetic properties.

Posaconazole Impurity D is unique due to its specific degradation pathway and the structural modifications that result from the degradation of posaconazole .

属性

CAS 编号 |

357189-97-0 |

|---|---|

分子式 |

C21H20F2N4O3 |

分子量 |

414.4 g/mol |

IUPAC 名称 |

N-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]formamide |

InChI |

InChI=1S/C21H20F2N4O3/c22-16-1-6-19(20(23)7-16)21(11-27-13-24-12-26-27)8-15(10-30-21)9-29-18-4-2-17(3-5-18)25-14-28/h1-7,12-15H,8-11H2,(H,25,28)/t15-,21+/m1/s1 |

InChI 键 |

FCASVHIAWJZBAQ-VFNWGFHPSA-N |

SMILES |

C1C(COC1(CN2C=NC=N2)C3=C(C=C(C=C3)F)F)COC4=CC=C(C=C4)NC=O |

手性 SMILES |

C1[C@@H](CO[C@@]1(CN2C=NC=N2)C3=C(C=C(C=C3)F)F)COC4=CC=C(C=C4)NC=O |

规范 SMILES |

C1C(COC1(CN2C=NC=N2)C3=C(C=C(C=C3)F)F)COC4=CC=C(C=C4)NC=O |

同义词 |

(5R-cis)-4-[5-(2,4-Difluorophenyl)-5-[1,2,4]triazol-1-ylmethyltetrahydrofuran-3-ylmethyl]methoxy-formanilide |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

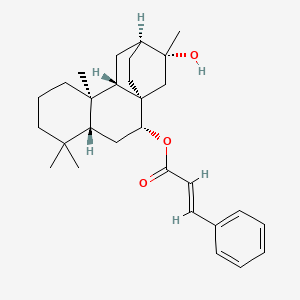

![(13-hydroxy-5,5,13-trimethyl-9-tetracyclo[10.2.2.01,10.04,9]hexadecanyl)methyl 3-phenylprop-2-enoate](/img/structure/B593581.png)